molecular formula C11H10N2 B8668697 6-(3-Pyridinyl)-5-hexynenitrile CAS No. 88940-62-9

6-(3-Pyridinyl)-5-hexynenitrile

Cat. No.: B8668697
CAS No.: 88940-62-9
M. Wt: 170.21 g/mol
InChI Key: VWMHGNWGUWDADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Pyridinyl)-5-hexynenitrile is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

88940-62-9

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

6-pyridin-3-ylhex-5-ynenitrile

InChI

InChI=1S/C11H10N2/c12-8-4-2-1-3-6-11-7-5-9-13-10-11/h5,7,9-10H,1-2,4H2

InChI Key

VWMHGNWGUWDADD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CCCCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Argon was passed through a solution of 45 ml of 3-bromopyridine and 49.61 g of 5-hexynenitrile in 500 ml of dichloromethane and 150 ml of dry triethylamine for 15 minutes and 3.0 g of bis(triphenylphosphine)palladium dichloride and 0.45 g of cuprous iodide were added. The reaction flask was evacuated and refilled with argon and was heated to reflux for 12 hours. The resulting mixture was diluted with 1 L of dichloromethane and washed with 2×300 ml of water, 1×300 ml brine, dried over potassium carbonate and concentrated. The residue was distilled to afford 62.82 g (79%) of 6-(3-pyridinyl)-5-hexynenitrile as a yellow oil, bp 140°-170° C./0.2 mm., suitable for use in the next step. A portion was purified by chromatography over silica gel eluting with 1:1 ethyl acetate-hexane containing 1% triethylamine and was redistilled to give an analytical sample of 6-(3-pyridinyl)-5-hexynenitrile.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
49.61 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two

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